5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of diethylamine with 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: The compound has shown promise in biological studies due to its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can result in increased cerebral blood flow and reduced intraocular pressure .
Comparison with Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of compounds with anticonvulsant activity.
Uniqueness: 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its diethylamino group enhances its lipophilicity, allowing it to cross cellular membranes more efficiently .
Properties
CAS No. |
88917-98-0 |
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Molecular Formula |
C6H12N4O2S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H12N4O2S2/c1-3-10(4-2)14(11,12)6-9-8-5(7)13-6/h3-4H2,1-2H3,(H2,7,8) |
InChI Key |
YXKAWGJFXRNOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=NN=C(S1)N |
Origin of Product |
United States |
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